molecular formula C23H48ClNO2 B1334965 Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride CAS No. 25234-57-5

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride

Cat. No. B1334965
CAS RN: 25234-57-5
M. Wt: 406.1 g/mol
InChI Key: HHADJUZGKVNYLU-UHFFFAOYSA-M
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Description

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is a quaternary ammonium salt with the CAS Number 25234-57-5 . It has a molecular weight of 406.08600 and a molecular formula of C23H48ClNO2 .


Synthesis Analysis

The synthesis of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride involves several precursors including 2-Chloroethyl stearate, Trimethylamine, and Chloromethane . The synthetic route also involves the use of 2-(dimethylamino)ethyl stearate .


Molecular Structure Analysis

The molecular structure of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is characterized by a quaternary ammonium group attached to a stearoyloxyethyl group . The exact mass of the molecule is 405.33700 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride include a molecular weight of 406.08600, a molecular formula of C23H48ClNO2, and an exact mass of 405.33700 . The compound’s density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Star-shaped Polymer Synthesis

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is used in the synthesis of star-shaped polymers. These polymers, synthesized via inverse microemulsion polymerization, can be beneficial for controlled transport and release of biologically active drugs (Katime et al., 2013).

Humidity Sensor Development

This compound plays a role in developing humidity-sensitive membranes for sensors. It is used in cross-linked polyelectrolytes, which exhibit changing impedance levels at different relative humidity levels, making them useful for humidity sensing (Lee et al., 2003).

Textile Softening

In the textile industry, the quaternary ammonium salt derivative of this compound, N,N,N-trimethyl-2,3-bis(stearoyloxy)-propyl-ammonium chloride, is used for fabric softening. It offers heat-resistance and improves washing fastness (Xiao-hua, 2009).

Non-fouling Copolymer Surfaces

The compound is used in creating tunable non-fouling copolymer surfaces, which can switch from bacteria-adhesive to bacteria-resistant. This property is significant for biomedical applications and decontamination purposes (Mi et al., 2010).

Polymerization Studies

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride is studied for its behavior in the early stages of polymerization, providing insights into the polymerization process and its kinetics (Kujawa & Rosiak, 2000).

Emulsion Polymerization

It serves as an ionic comonomer in emulsion polymerization, affecting the conversion rates and polymerization kinetics, which is vital in creating specific types of polymers (Ramos & Forcada, 2010).

Metal Ion Extraction

This compound is used in adsorbents for metal ion extraction, demonstrating high selectivity and recovery rates for certain metal ions like U(VI) (Rivas et al., 1999).

Phase-Transfer Catalysis

It is developed as a phase-transfer catalyst in various chemical reactions, enhancing efficiency and yield under mild conditions (Tamami & Mahdavi, 2002).

Antimicrobial Coatings

The compound is used to create antimicrobial coatings on various surfaces. These coatings retain their antimicrobial activity even after repeated washing, making them suitable for healthcare and sanitary applications (Isquith et al., 1972).

Dye Absorption

As part of a superabsorbent polymer, it shows potential for absorbing anionic dyes from aqueous solutions, useful in water treatment and purification processes (Ilgın & Gur, 2015).

properties

IUPAC Name

trimethyl(2-octadecanoyloxyethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)26-22-21-24(2,3)4;/h5-22H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHADJUZGKVNYLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948083
Record name N,N,N-Trimethyl-2-(octadecanoyloxy)ethan-1-aminium chloride
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Molecular Weight

406.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride

CAS RN

25234-57-5
Record name Stearoylcholine chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=25234-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl(2-(stearoyloxy)ethyl)ammonium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl-2-(octadecanoyloxy)ethan-1-aminium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl[2-(stearoyloxy)ethyl]ammonium chloride
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